1-[2-(Pyrrolidin-1-YL)ethyl]-1H-pyrazol-3-amine
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Overview
Description
1-[2-(Pyrrolidin-1-YL)ethyl]-1H-pyrazol-3-amine is a chemical compound that features a pyrazole ring substituted with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Pyrrolidin-1-YL)ethyl]-1H-pyrazol-3-amine typically involves the alkylation of pyrazole with a pyrrolidine derivative. One common method includes the reaction of 1H-pyrazole with 2-(pyrrolidin-1-yl)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Pyrrolidin-1-YL)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are typically amines or alcohols.
Substitution: The major products are substituted pyrazoles.
Scientific Research Applications
1-[2-(Pyrrolidin-1-YL)ethyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(Pyrrolidin-1-YL)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole
- 1-(Pyrrolidin-2-yl)-1H-pyrazole
- 1-(Pyrrolidin-3-yl)-1H-pyrazole
Uniqueness
1-[2-(Pyrrolidin-1-YL)ethyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrrolidine and pyrazole rings allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H16N4/c10-9-3-6-13(11-9)8-7-12-4-1-2-5-12/h3,6H,1-2,4-5,7-8H2,(H2,10,11) |
InChI Key |
MZUFHUDESMCEBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCN2C=CC(=N2)N |
Origin of Product |
United States |
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